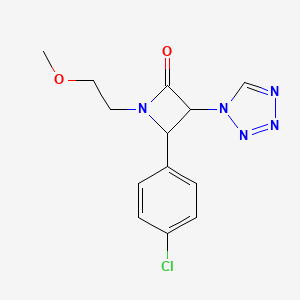

5-formyl-1-methyl-1H-imidazole-4-carbonitrile

Vue d'ensemble

Description

“5-formyl-1-methyl-1H-imidazole-4-carbonitrile” is a chemical compound with the CAS Number: 916257-35-7 . It has a molecular weight of 135.13 and its IUPAC name is 5-formyl-1-methyl-1H-imidazole-4-carbonitrile . It is a powder at room temperature .

Molecular Structure Analysis

The molecular formula of “5-formyl-1-methyl-1H-imidazole-4-carbonitrile” is C6H5N3O . The InChI Code is 1S/C6H5N3O/c1-9-4-8-5(2-7)6(9)3-10/h3-4H,1H3 .Physical And Chemical Properties Analysis

“5-formyl-1-methyl-1H-imidazole-4-carbonitrile” is a powder at room temperature . It has a melting point of 68-70°C .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Techniques : The carbonitrile 5-formyl-1-methyl-1H-imidazole-4-carbonitrile can be synthesized through various techniques, such as treatment of 1,4-dinitroimidazoles with potassium cyanide in aqueous methanol solution (Suwiński & Świerczek, 1998). Similar compounds, like 1-benzyl-4-bromoimidazole-5-carbonitriles, have also been synthesized using different methods, demonstrating the versatility of these compounds in synthesis (Hawkins, Iddon, & Longthorne, 1995).

Crystal Structure and Intermolecular Interactions : Studies on similar compounds, such as 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, have revealed insights into their crystal structure and intermolecular interactions. Weak intermolecular interactions, like dipole-dipole interactions and halogen bonds, play a significant role in their crystal packing (Kubicki, 2004).

Chemical Reactions and Modifications

- Chemical Reactivity : Research has shown that imidazole derivatives, including those related to 5-formyl-1-methyl-1H-imidazole-4-carbonitrile, can undergo various chemical reactions. For instance, the reaction with cyanogen bromide can lead to either cyanation or bromination, depending on the substitution pattern of the imidazole (Mccallum, Grimmett, Blackman, & Weavers, 1999).

Biological Activity and Pharmaceutical Applications

- Antibacterial and Antiviral Properties : Some derivatives of imidazole carbonitriles have shown significant antibacterial and antiviral activities. For example, amino imidazole carbonitrile derivatives have been noted for their activity against influenza A virus (Bizzarri, Fanelli, Botta, De Angelis, Palamara, Nencioni, & Saladino, 2021). This suggests potential pharmaceutical applications for compounds structurally related to 5-formyl-1-methyl-1H-imidazole-4-carbonitrile.

Catalytic Applications

- Catalytic Uses : Research has explored the use of imidazole derivatives as catalysts. For example, 3-Methyl-1-sulfonic acid imidazolium trichlorido copper was used as a catalyst for the preparation of 5-amino-1H-pyrazole-4-carbonitriles, demonstrating the potential of imidazole derivatives in catalysis (Khazaei, Moosavi‐Zare, Goudarzi, & Tavasoli, 2021).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

5-formyl-1-methylimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-9-4-8-5(2-7)6(9)3-10/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPOKMQJCOETCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-formyl-1-methyl-1H-imidazole-4-carbonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one](/img/structure/B2409329.png)

![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)

![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)

![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2409342.png)

![Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2409344.png)